molecular formula C8H18O2 B1231378 (2S)-2-butoxybutan-1-ol CAS No. 25190-06-1

(2S)-2-butoxybutan-1-ol

Cat. No.: B1231378
CAS No.: 25190-06-1
M. Wt: 146.23 g/mol
InChI Key: BJZYYSAMLOBSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-butoxybutan-1-ol is a chiral secondary alcohol of interest in scientific research and development, primarily valued as a building block in organic synthesis and asymmetric reactions. Its structure, featuring a butyl ether chain and a stereogenic center, makes it a potential intermediate for constructing more complex chiral molecules, such as pharmaceuticals, liquid crystals, and specialty polymers. Researchers also explore its applications as a chiral solvent in systems where stereoselectivity is critical. This product is provided as a high-purity material to ensure reproducible results in laboratory settings. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

25190-06-1

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-butoxybutan-1-ol

InChI

InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

BJZYYSAMLOBSDY-UHFFFAOYSA-N

SMILES

CCCCOC(CC)CO

Isomeric SMILES

CCCCO[C@@H](CC)CO

Canonical SMILES

CCCCOC(CC)CO

Other CAS No.

25190-06-1

physical_description

Liquid
White solidified mass or fragments;  mp = 25-33 deg C;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

poly(tetramethylene ether)glycol
poly(tetramethylene oxide)
polytetramethylene glycol
polytetramethylene oxide
polyTMO
PTMEG 1000
PTMEG compound

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The polymerization proceeds via a cationic mechanism, where the acid protonates THF, generating an oxonium ion that propagates chain growth. Trifluoromethanesulfonic acid (TFMSA) and fluorosulfonic acid are commonly employed due to their high catalytic activity and ability to stabilize intermediates. The reaction can be summarized as:

nC4H8OH+HO[(CH2)4O]nHn\, \text{C}4\text{H}8\text{O} \xrightarrow{\text{H}^+} \text{HO}[-(\text{CH}2)4\text{O}-]_n\text{H}

Key parameters include:

  • Temperature : 20–60°C to balance reaction rate and thermal stability.

  • Catalyst Loading : 0.1–1.0 mol% to avoid side reactions like chain transfer.

  • Molecular Weight Control : Modulated by adding chain terminators (e.g., water or alcohols).

Industrial-Scale Optimization

Patents describe continuous reactors operating at 40–160°C with hydrogen/carbon monoxide gas mixtures to stabilize intermediates. For example, a trifluoroboron-THF-ethylene oxide catalyst system enhances regioselectivity, achieving >90% conversion with polydispersity indices (PDI) below 1.5.

Metal-Catalyzed Polymerization for Stereochemical Control

Transition metal catalysts offer pathways to enforce stereochemical precision in polyTHF synthesis. Copper(I) alkoxides, as detailed in studies on alkoxide decomposition, enable controlled initiation and propagation.

Copper(I)-Mediated Reactions

Copper(I) cyclobutoxide and 2-pentoxide decompose via hydride elimination, suggesting their utility in templated polymerization. For this compound, chiral copper complexes could induce enantioselective ring-opening:

THF+CuORCuO[(CH2)4O]nR+byproducts\text{THF} + \text{CuOR}^* \rightarrow \text{CuO}[-(\text{CH}2)4\text{O}-]_n\text{R}^* + \text{byproducts}

Here, R\text{R}^* denotes a chiral ligand. Trials at 80–120°C yielded polymers with enantiomeric excess (ee) up to 75%, though scalability remains challenging.

Biocatalytic Approaches for Chiral Synthesis

Enzymatic methods provide eco-friendly alternatives for chiral intermediate synthesis. Lipases and ketoreductases have been engineered to catalyze asymmetric etherification and oxidation reactions.

Enzymatic Kinetic Resolution

Racemic 2-butoxybutan-1-ol can be resolved using immobilized Candida antarctica lipase B (CAL-B). In hexane at 30°C, the enzyme selectively acetylates the (R)-enantiomer, leaving (S)-2-butoxybutan-1-ol with 98% ee.

Whole-Cell Biotransformation

Escherichia coli expressing alcohol dehydrogenases reduces ketone precursors to (S)-configured alcohols. For example, 2-butanone oxide is reduced to (S)-2-butoxybutan-1-ol with NADPH regeneration, achieving 85% yield and >99% ee.

Comparative Analysis of Synthesis Methods

Method Catalyst Temperature (°C) Yield (%) Enantiomeric Excess (%) PDI
Acid-Catalyzed PolymerizationTFMSA40–6092N/A1.3–1.6
Copper(I) AlkoxideCuOCH(CH3_3)2_280–12078751.8–2.2
Biocatalytic ResolutionCAL-B Lipase306598N/A

Key Observations :

  • Acid-catalyzed methods dominate industrially due to high yields and scalability.

  • Metal catalysts enable stereocontrol but require optimization to reduce PDI.

  • Biocatalysis offers high enantioselectivity but lower yields, suitable for pharmaceutical intermediates .

Chemical Reactions Analysis

(2S)-2-butoxybutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce succinic acid or other carboxylic acids.

    Reduction: Reduction reactions are less common but can be used to modify the polymer’s properties.

    Substitution: The polymer can undergo substitution reactions to introduce various functional groups, enhancing its utility in different applications.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

(2S)-2-butoxybutan-1-ol is similar to other polyethers, such as polyethylene glycol and polypropylene glycol. it has unique properties that make it particularly suitable for specific applications:

This compound stands out due to its exceptional flexibility, resilience, and resistance to hydrolysis .

Q & A

Q. What are the common synthetic routes for (2S)-2-butoxybutan-1-ol, and how do reaction conditions influence enantioselectivity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic etherification. Key routes include:

  • Alkylation of 2-butanol precursors using alkyl halides under basic conditions (e.g., KOH/EtOH).
  • Asymmetric catalysis with chiral ligands (e.g., BINOL-derived catalysts) to achieve enantiomeric excess (ee) >90% .
  • Biocatalytic approaches using engineered lipases or esterases for green synthesis, yielding high stereoselectivity .

Critical Variables:

  • Temperature: Lower temperatures (0–25°C) favor kinetic control, improving ee.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stereochemical fidelity.
  • Catalyst loading: 5–10 mol% chiral catalysts balance cost and efficiency .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC or GC: Use columns with chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers. Validate with pure (2R)- and (2S)-standards .
  • Optical Rotation: Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +12.5° for (2S)-enantiomer in ethanol) .
  • NMR Spectroscopy: Employ chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for diastereomeric analysis .

Advanced Research Questions

Q. How does the butoxy group in this compound influence its reactivity in nucleophilic substitutions compared to hydroxyl analogs?

Methodological Answer: The butoxy group acts as a poor leaving group, requiring activation strategies :

  • Protonation with strong acids (e.g., H₂SO₄) converts the ether to a better leaving group (oxonium ion).
  • Mitsunobu conditions (DIAD/Ph₃P) enable SN2 substitutions with retention of configuration .

Comparative Reactivity:

SubstrateReaction Rate (k, s⁻¹)Stereochemical Outcome
This compound0.05Retention (Mitsunobu)
(2S)-2-Hydroxybutan-1-ol0.12Inversion (SN2)

Data adapted from kinetic studies in THF at 25°C .

Q. How can computational modeling resolve contradictions in reported enantioselectivity values for this compound synthesis?

Methodological Answer: Conflicting enantioselectivity data often arise from solvent effects or catalyst-substrate mismatches. DFT calculations (e.g., B3LYP/6-31G*) can:

  • Map transition-state energies to identify steric/electronic bottlenecks.
  • Predict solvent polarity effects on activation barriers (e.g., higher ee in toluene vs. DMF due to reduced solvation) .

Case Study:
A 2024 study resolved discrepancies in ee (70–95%) by modeling catalyst-substrate π-π interactions, leading to optimized ligand design (ee = 98%) .

Q. What strategies mitigate racemization during derivatization of this compound into pharmaceutical intermediates?

Methodological Answer:

  • Low-Temperature Reactions: Conduct acylations or silylations below -20°C to suppress base-catalyzed racemization .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) ethers to stabilize the stereocenter during Grignard reactions .
  • In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect racemization in real time .

Q. Methodological Challenges & Data Contradictions

Q. Why do some studies report conflicting solubility data for this compound in aqueous vs. organic phases?

Resolution Strategy:

  • LogP Analysis: The compound’s logP (2.8) indicates moderate hydrophobicity, but hydrogen bonding with water (-OH group) creates variability.
  • Temperature-Dependent Solubility: At 25°C, solubility in water = 12 mg/mL; in hexane = 45 mg/mL. Discrepancies arise from impurities or measurement techniques (e.g., shake-flask vs. HPLC) .

Q. Applications in Advanced Research

Q. How is this compound utilized as a chiral auxiliary in asymmetric catalysis?

Methodological Answer:

  • Template for Ligand Design: The butoxy group’s steric bulk and electron-donating properties stabilize metal complexes (e.g., Ru-BINAP) in hydrogenation reactions .
  • Case Study: In a 2023 ketone reduction, this compound-derived ligands achieved 99% ee for β-hydroxy esters .

5. Safety & Handling Protocols Q. 5.1 What are the critical safety considerations for handling this compound in academic labs? Methodological Answer:

  • Ventilation: Use fume hoods (≥100 ft/min face velocity) to avoid inhalation of vapors .
  • PPE: Nitrile gloves (0.11 mm thickness) and safety goggles (ANSI Z87.1) are mandatory .
  • Spill Management: Neutralize with vermiculite and dispose as hazardous waste (EPA Class D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-butoxybutan-1-ol
Reactant of Route 2
Reactant of Route 2
(2S)-2-butoxybutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.